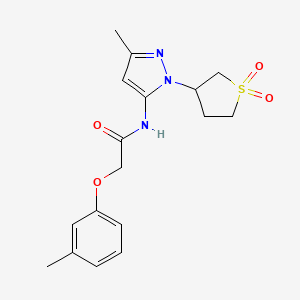

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide

Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene (sulfone) moiety and a meta-tolyloxy (3-methylphenoxy) acetamide side chain.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12-4-3-5-15(8-12)24-10-17(21)18-16-9-13(2)19-20(16)14-6-7-25(22,23)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBORRUSMNWJSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and dioxidotetrahydrothiophene structures. These intermediates are then coupled with the m-tolyloxyacetamide group under specific reaction conditions, often requiring the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dioxidotetrahydrothiophene ring makes it particularly amenable to oxidation reactions, while the pyrazolyl group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional oxygen atoms into the dioxidotetrahydrothiophene ring.

Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the dioxidotetrahydrothiophene ring, reduced forms of the compound, and substituted derivatives where different functional groups have been introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various human tumor cell lines. Its structure allows it to interact with key cellular pathways involved in tumor growth and survival. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide has demonstrated antimicrobial activities against several pathogenic bacteria. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers in various models, indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of the compound against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of the compound was assessed against a panel of bacterial strains. The results demonstrated effective inhibition of bacterial growth, supporting its potential use as an antibacterial agent in clinical settings .

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide exerts its effects involves the activation of GIRK1/2 potassium channels. By binding to these channels, the compound helps to stabilize the resting membrane potential and reduce excitability in neurons and cardiac cells. This modulation of potassium channels can lead to therapeutic effects in conditions where abnormal electrical activity is a factor.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Diversity and Functional Group Analysis

Key Observations:

Target Compound vs. 7a (): The target’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) replaces the thiophene-cyanomethanone moiety in 7a. This substitution likely increases polarity and stability due to the sulfone’s strong electron-withdrawing nature. Synthetic routes differ significantly: 7a employs a Gewald-like reaction with malononitrile and sulfur , whereas the target’s synthesis (inferred from structural analogs) may involve sulfonation of tetrahydrothiophene followed by pyrazole coupling.

Target Compound vs. 2-Chloro-N-[1-(4-chlorophenyl)... (): The target’s m-tolyloxy group contrasts with the chloro and cyano substituents in the compound. Both compounds share an acetamide backbone, but the target’s sulfone substituent could offer distinct binding interactions in biological systems (e.g., sulfone-mediated hydrogen bonding).

Target Compound vs. Compound 167 ():

- Compound 167 is a highly complex derivative with fluorophenyl and hydroxyethyl substituents, synthesized via multi-step procedures involving patented intermediates . The target compound’s simpler structure may confer advantages in synthetic scalability and metabolic stability.

Functional Implications

- Sulfone vs. Thiophene/Cyano Groups: The sulfone in the target compound may improve aqueous solubility compared to the hydrophobic thiophene and cyano groups in 7a and ’s compound, respectively. This could enhance bioavailability in vivo.

- m-Tolyloxy vs. Chlorophenyl: The methyl group in the m-tolyloxy substituent may reduce steric hindrance compared to bulkier chlorophenyl groups, facilitating receptor binding.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide is a complex organic compound featuring a unique combination of functional groups, including a pyrazole ring and a tetrahydrothiophene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 356.41 g/mol. The presence of multiple heterocycles in its structure suggests significant biological activity and reactivity.

The primary mechanism through which this compound exerts its effects is via the activation of GIRK channels. This activation modulates various physiological processes, including:

- Pain perception

- Anxiety and depression

- Epileptic seizures

- Cardiac function

Biochemical Pathways

The activation of GIRK channels leads to hyperpolarization of the cell membrane, resulting in decreased neuronal excitability. This mechanism is crucial for potential therapeutic applications in neuropsychiatric disorders.

In Vitro Studies

Recent studies have focused on the binding affinity and potency of this compound against GIRK channels. For instance, in a series of experiments measuring the potency against GIRK1/2 channels, various derivatives exhibited a range of activities:

| Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) |

|---|---|---|

| 12a | Inactive | Inactive |

| 12b | >6000 | >8000 |

| 12c | 609 ± 169 | Inactive |

| 12d | 782 ± 155 | Inactive |

| 12g | 723 ± 88 | 2869 ± 282 |

These results indicate that modifications to the pyrazole structure can significantly influence biological activity, with certain substitutions leading to enhanced potency and stability in liver microsome assays .

In Vivo Studies

In vivo assessments have demonstrated that compounds with similar structures exhibit pronounced anti-inflammatory and analgesic effects. For example, pyrazolone derivatives have shown efficacy in reducing inflammation and pain in animal models, suggesting that this compound may also possess these therapeutic properties .

Case Studies

Case Study: Analgesic Activity Evaluation

In a study evaluating the analgesic potential of related pyrazolone derivatives, compounds were tested using an acetic acid-induced writhing model in mice. The results indicated that several derivatives exhibited significant analgesic effects, with potency values suggesting that structural modifications could enhance efficacy:

- Compounds with high Pa values (>0.7) were identified as promising candidates for further development as non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Basic: How can researchers optimize the synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide to maximize yield and purity?

Answer:

Key variables include reaction temperature, solvent selection, and catalyst optimization. For example:

- Temperature control : Reactions often proceed optimally at 60–80°C, as higher temperatures may promote side reactions (e.g., oxidation of the tetrahydrothiophene moiety) .

- Solvent systems : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates, while dichloromethane improves regioselectivity in coupling steps .

- Catalytic efficiency : Use of mild bases (e.g., K₂CO₃) minimizes decomposition of acid-sensitive groups .

Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .

Basic: What analytical techniques are essential for confirming the structural identity of this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C5 acetamide linkage and m-tolyloxy group) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 379.43 g/mol) and detect isotopic patterns .

- X-ray crystallography : For resolving ambiguous stereochemistry (e.g., tetrahydrothiophene sulfone ring conformation) .

Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

Answer:

Contradictions may arise from assay conditions or target specificity. Methodological steps include:

- Dose-response standardization : Use fixed incubation times (e.g., 24–48 hrs) and cell lines with consistent receptor expression levels .

- Off-target profiling : Screen against related enzymes (e.g., kinase panels) to identify cross-reactivity .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to validate binding modes to primary targets (e.g., COX-2 or GABA receptors) .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole functionalization?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Directing groups : Introduce electron-withdrawing substituents (e.g., -SO₂-) at the tetrahydrothiophene ring to direct coupling to the pyrazole C5 position .

- Catalytic systems : Pd(PPh₃)₄ with CuI co-catalyst improves cross-coupling efficiency for aryloxyacetamide attachment .

Analysis : Separate regioisomers via preparative HPLC (C18 column, isopropanol/hexane eluent) and characterize using NOESY NMR .

Advanced: How can computational methods predict degradation pathways under physiological conditions?

Answer:

- Quantum mechanical calculations : Use Gaussian09 at the B3LYP/6-31G* level to model hydrolysis of the acetamide bond or sulfone group oxidation .

- MD simulations : Simulate solvation in aqueous buffers (e.g., AMBER force field) to identify labile bonds .

Experimental validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for analogs of this compound?

Answer:

- Analog synthesis : Replace the m-tolyloxy group with o/p-substituted aryl ethers and assess bioactivity .

- 3D-QSAR : CoMFA or CoMSIA models to correlate substituent electronegativity/logP with activity .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) using Schrödinger Suite .

Basic: What are the critical stability considerations for long-term storage of this compound?

Answer:

- Storage conditions : -20°C under argon in amber vials to prevent photodegradation and moisture absorption .

- Stability indicators : Monitor color changes (yellowing indicates oxidation) and periodic HPLC purity checks .

Advanced: How can researchers design kinetic studies to compare reaction pathways for derivatives?

Answer:

- Pseudo-first-order conditions : Vary concentrations of limiting reactants (e.g., m-tolyloxy acetyl chloride) and track progress via in situ IR spectroscopy .

- Arrhenius plots : Calculate activation energies for key steps (e.g., cyclization vs. acylation) across 30–90°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.